2-(Dibutylamino)-1-phenylpropan-1-ol
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Overview
Description
2-(Dibutylamino)-1-phenylpropan-1-ol is an organic compound with a complex structure that includes a phenyl group, a dibutylamino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with dibutylamine in the presence of a reducing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often requires the use of specialized equipment and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-(Dibutylamino)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Dibutylamino)-1-phenylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-Phenyl-2-propanol: Shares the phenyl and propanol moieties but lacks the dibutylamino group.
Phenyl-2-nitropropene: Contains a phenyl group and a nitro group, differing significantly in reactivity and applications.
Uniqueness
2-(Dibutylamino)-1-phenylpropan-1-ol is unique due to the presence of the dibutylamino group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
2-(dibutylamino)-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGNOFUBFINSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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